molecular formula C16H21Cl3N2O B13850132 Dexchlorpheniramine N-Oxide Dihydrochloride

Dexchlorpheniramine N-Oxide Dihydrochloride

Cat. No.: B13850132
M. Wt: 363.7 g/mol
InChI Key: OHKSBZICVDICGZ-CKUXDGONSA-N
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Description

Dexchlorpheniramine N-Oxide Dihydrochloride is a derivative of dexchlorpheniramine, which is an antihistamine used to treat allergic reactions. This compound is known for its high purity and is used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dexchlorpheniramine N-Oxide Dihydrochloride involves the oxidation of dexchlorpheniramine. The reaction typically uses oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functionality .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dexchlorpheniramine N-Oxide Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of dexchlorpheniramine, such as different oxides and substituted amines .

Scientific Research Applications

Dexchlorpheniramine N-Oxide Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Dexchlorpheniramine N-Oxide Dihydrochloride exerts its effects by competing with histamine for H1-receptor sites on effector cells. This blocks the action of endogenous histamine, leading to the relief of allergic symptoms. The molecular targets include histamine receptors on cells in the gastrointestinal tract, blood vessels, and respiratory tract .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dexchlorpheniramine N-Oxide Dihydrochloride is unique due to its N-oxide functionality, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for research and development in the pharmaceutical industry .

Properties

Molecular Formula

C16H21Cl3N2O

Molecular Weight

363.7 g/mol

IUPAC Name

(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide;dihydrochloride

InChI

InChI=1S/C16H19ClN2O.2ClH/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;;/h3-9,11,15H,10,12H2,1-2H3;2*1H/t15-;;/m0../s1

InChI Key

OHKSBZICVDICGZ-CKUXDGONSA-N

Isomeric SMILES

C[N+](C)(CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-].Cl.Cl

Canonical SMILES

C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-].Cl.Cl

Origin of Product

United States

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